N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane, tetrahydroquinoline, and benzenesulfonyl groups
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) .
Mode of Action
The compound interacts with these enzymes, inhibiting their function. This interaction disrupts the synthesis of bacterial membranes, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial membrane synthesis. By inhibiting MurD and GlmU, it disrupts the production of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to the death of the bacteria .
Pharmacokinetics
Similar compounds have been found to be stable and slightly soluble in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting key enzymes involved in bacterial membrane synthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances that can interact with the compound or the target enzymes, the pH of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, contributing to its biochemical properties . For instance, it has been found to interact with enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis . These interactions play a crucial role in the compound’s antibacterial activity .
Cellular Effects
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has been observed to have significant effects on various types of cells . For instance, it has been found to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . This suggests that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it has been found to interact with GlmU, suggesting that it may exert its effects at the molecular level by inhibiting this enzyme .
Temporal Effects in Laboratory Settings
Given its observed antibacterial activity, it is likely that the compound’s effects may change over time, potentially involving aspects of the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with enzymes involved in bacterial membrane synthesis, it is likely that the compound may be involved in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of adamantane-1-carboxylic acid, which is then reacted with 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)benzamide
- 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- Adamantane-1-carboxylic acid derivatives
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is unique due to its combination of structural features from adamantane, tetrahydroquinoline, and benzenesulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c29-25(26-15-18-11-19(16-26)13-20(12-18)17-26)27-22-9-8-21-5-4-10-28(24(21)14-22)32(30,31)23-6-2-1-3-7-23/h1-3,6-9,14,18-20H,4-5,10-13,15-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPQXZBEARJZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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